![molecular formula C18H23N3O2 B2976946 3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034304-99-7](/img/structure/B2976946.png)
3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide
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Description
The compound “3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals . The molecule also contains a cyano group (CN), a tetrahydrofuran ring, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The piperidine ring is a common feature in many pharmaceuticals and can contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the cyano group can participate in various reactions to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of a cyano group could influence its polarity and reactivity .Scientific Research Applications
Chemical Sensing and Synthesis
Research on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has shown that these compounds can undergo direct acylation reactions, leading to the development of colorimetric sensors for anions like fluoride. This implies potential applications of similar structures in the design of chemical sensors due to their sensitivity and visible color change in response to specific analytes (Younes et al., 2020).
Central Nervous System Agents
Compounds related to "3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide" have been studied for their potential as central nervous system agents. The synthesis and evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofurans] derivatives, for example, have shown promising activity in models related to depression and could inform the design of new therapeutic agents (Martin et al., 1981).
Crystallography and Molecular Structure
The study of N-Cyano-7α-methoxycarbonyl-6,14-endo-ethenotetrahydronorthebaine highlighted the importance of crystallography in understanding the molecular structure of complex compounds. These insights are crucial for the design of molecules with desired physical and chemical properties (Odabaşoǧlu et al., 2009).
Antibacterial Agents
The development of novel benzamides and their metal complexes has shown significant antibacterial activity, suggesting the potential of such compounds in creating new antibacterial agents. This research could guide the design of molecules with improved efficacy against resistant bacterial strains (Khatiwora et al., 2013).
Heterocyclic Chemistry
Studies in heterocyclic chemistry have led to the synthesis of new benzothiophenes with potential antitumor and antioxidant activities. These findings indicate the broader applicability of cyanoacetamide derivatives in medicinal chemistry for the development of novel therapeutic agents (Bialy & Gouda, 2011).
properties
IUPAC Name |
3-cyano-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c19-11-15-2-1-3-16(10-15)18(22)20-12-14-4-7-21(8-5-14)17-6-9-23-13-17/h1-3,10,14,17H,4-9,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFJFMAGVZNWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide |
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